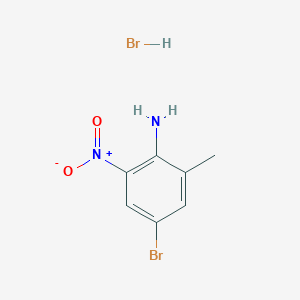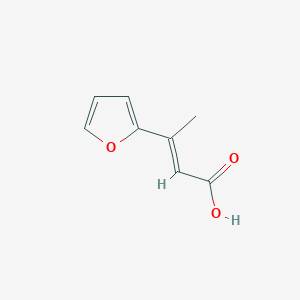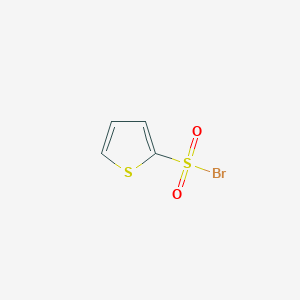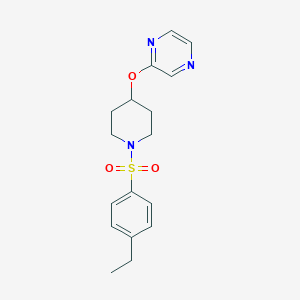![molecular formula C13H13F3N4OS B2835517 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide CAS No. 2380174-41-2](/img/structure/B2835517.png)
4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal mTOR signaling.
作用機序
4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide inhibits the activity of mTOR, a protein kinase that plays a critical role in cell growth and survival. mTOR is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide blocks the signaling pathways that promote cancer cell growth and induces cell death.
Biochemical and Physiological Effects
4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting mTOR, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cell survival. It also inhibits the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which regulates protein synthesis and cell growth.
実験室実験の利点と制限
One of the main advantages of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide is its specificity for mTOR. Unlike other mTOR inhibitors, it does not inhibit other kinases or signaling pathways, which can lead to unwanted side effects. However, one limitation of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of mTOR in vivo.
将来の方向性
There are several potential future directions for the study of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide. One area of interest is the development of more potent and selective mTOR inhibitors that can overcome the limitations of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide. Another area of interest is the study of the combination of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the study of the role of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide in other diseases related to abnormal mTOR signaling, such as diabetes and neurodegenerative diseases, is an area of ongoing research.
Conclusion
In conclusion, 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide is a small molecule inhibitor of mTOR that has shown great promise in cancer treatment and other diseases related to abnormal mTOR signaling. Its specificity for mTOR and ability to enhance the efficacy of other cancer treatments make it a promising candidate for further study. However, its relatively short half-life and potential limitations for in vivo use highlight the need for continued research and development in this area.
合成法
The synthesis of 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide involves several steps, including the condensation of 4,4,4-trifluorobutanoyl chloride with 1-thieno[3,2-d]pyrimidin-4-amine, followed by the coupling of the resulting intermediate with (S)-3-aminomethyl-1-azetidinecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, prostate cancer, and glioblastoma. In addition, 4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. It has also been studied for its potential use in other diseases related to abnormal mTOR signaling, such as diabetes and neurodegenerative diseases.
特性
IUPAC Name |
4,4,4-trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c14-13(15,16)3-1-10(21)19-8-5-20(6-8)12-11-9(2-4-22-11)17-7-18-12/h2,4,7-8H,1,3,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUDOSRFUTJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)

![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)




![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)



